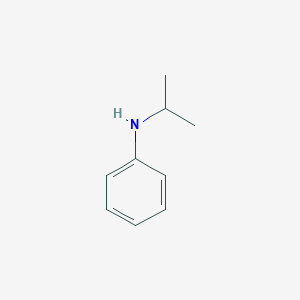

N-Isopropylaniline

Cat. No. B128925

Key on ui cas rn:

768-52-5

M. Wt: 135.21 g/mol

InChI Key: FRCFWPVMFJMNDP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05354772

Procedure details

N-isopropylaniline is synthesized as follows: A mixture of 233 g. (2.5 moles) of aniline, 5 l. of tetrahydrofuran and 250 ml. of acetone is stirred at 24°-25° C. under nitrogen for 2 hours and coooled to 10° C., 675 g. (4.06 moles) of phthalic acid is added rapidly, the resulting suspension is stirred at 10° C. under nitrogen, and 100 g. (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes with stirring under nitrogen, during the course of which the temperature rises to 28° C. The reaction mixture is stirred under nitrogen at 28° C. for 15 minutes and at 60°-61° C. for 2 hours, cooled to 25° C. and siphoned portionwise into 2.0 l. of 20% sodium hydroxide solution at a rate such that the temperature does not exceed 20° C. The organic phase is separated, 1.0 kg. of anhydrous potassium carbonate is added, the mixture is stirred at 20°-25° C. for 20 minutes, the solid is removed by filtration and washed twice with 250 ml. portions of tetrahydrofuran, the washings are combined with the filtrate, and the tetrahydrofuran is distilled at 20-100 mm. Hg. and a maximum temperature of 55° C. The resulting residual oil is fractionally distilled through a 35 cm. Vigreux column to obtain the 97.4% pure product (295 g. (84.4%)). B.p. 62°-64° C./1 mm. Hg.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](O)(=O)[C:9]1C(=CC=C[CH:17]=1)C(O)=O.[BH4-].[Na+].[OH-].[Na+]>CC(C)=O.O1CCCC1>[CH:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:17])[CH3:8] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

4.06 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)O)=CC=CC1)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting suspension is stirred at 10° C. under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 233 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

coooled to 10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring under nitrogen, during the course of which the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to 28° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is stirred under nitrogen at 28° C. for 15 minutes and at 60°-61° C. for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of anhydrous potassium carbonate is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred at 20°-25° C. for 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid is removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 250 ml

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the tetrahydrofuran is distilled at 20-100 mm. Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a maximum temperature of 55° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting residual oil is fractionally distilled through a 35 cm

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)NC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 295 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |